7-Epi Clindamycin Hydrochloride is a derivative of Clindamycin, an antibiotic used primarily to treat various bacterial infections. This compound is notable for its structural differences from Clindamycin, specifically in its stereochemistry, which can influence its biological activity and stability.
Source: 7-Epi Clindamycin Hydrochloride is synthesized from Lincomycin, a natural antibiotic derived from the bacterium Streptomyces lincolnensis. The synthesis involves multiple chemical reactions designed to modify the Lincomycin structure into the desired form.
Classification: 7-Epi Clindamycin Hydrochloride falls under the class of lincosamide antibiotics. It is classified as an impurity in Clindamycin formulations and is often analyzed in pharmaceutical contexts due to its relevance to drug quality and efficacy.
The synthesis of 7-Epi Clindamycin Hydrochloride typically involves several key steps:
These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for precise control over reaction conditions to ensure high purity and yield.
The molecular formula for 7-Epi Clindamycin Hydrochloride is with a molecular weight of approximately 461.44 g/mol. Its structure features several functional groups characteristic of lincosamide antibiotics, including:
The stereochemistry of 7-Epi Clindamycin differs from that of Clindamycin at specific chiral centers, which can affect its pharmacological properties and interactions with bacterial ribosomes .
7-Epi Clindamycin Hydrochloride undergoes various chemical reactions during its synthesis and in biological systems:
These reactions are critical not only for synthesizing 7-Epi Clindamycin Hydrochloride but also for understanding how it behaves in pharmaceutical formulations and biological systems .
The mechanism of action for 7-Epi Clindamycin Hydrochloride primarily involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of bacterial ribosomes, preventing peptide bond formation during translation. This action effectively halts bacterial growth and replication, making it a potent antibiotic against susceptible strains.
Data on Efficacy: Studies have shown that variations in stereochemistry can influence binding affinity and efficacy against different bacterial species, underscoring the importance of understanding structural differences in antibiotic development .
Physical Properties:
Chemical Properties:
These properties are essential for pharmaceutical formulations where consistency and reliability are paramount.
7-Epi Clindamycin Hydrochloride is primarily used in scientific research and pharmaceutical development:
7-Epi Clindamycin Hydrochloride (CAS 17431-55-9) is a stereoisomeric derivative of the antibiotic clindamycin, distinguished by the epimerization at the C7 position. Its molecular formula is C₁₈H₃₄Cl₂N₂O₅S (including the hydrochloride counterion), with a molecular weight of 461.44 g/mol [5] [9]. The compound features a complex pyrrolidinylcarboxamide backbone linked to a methylthio-octopyranoside moiety. Its IUPAC name is (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride, reflecting five chiral centers with configurations critical to its biological inactivity compared to clindamycin [6] [9]. The SMILES notation (CCC[C@@H]1CC@HC(=O)NC@H[C@H]2OC@HC@HC@@H[C@H]2O.Cl) explicitly defines the absolute stereochemistry, where the inversion at C7 alters spatial orientation [8] [10].
Table 1: Key Identifiers of 7-Epi Clindamycin Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number (HCl salt) | 17431-55-9 | [5] [9] |
CAS Number (Free base) | 16684-06-3 | [3] [6] |
Molecular Formula (Salt) | C₁₈H₃₄Cl₂N₂O₅S | [5] [10] |
Molecular Weight (Salt) | 461.44 g/mol | [6] [10] |
IUPAC Name | (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride | [6] [9] |
FDA UNII | ST54QM406G | [3] |
This compound exhibits limited aqueous solubility but dissolves moderately in polar organic solvents. Specifically, it is sparingly soluble in water (requiring heating for dissolution), slightly soluble in chloroform, and displays better solubility in methanol [3] [5]. As a solid, it appears as a white to off-white crystalline powder with a melting point above 55°C and a predicted density of 1.29 g/cm³ [3]. Stability studies indicate that 7-Epi Clindamycin Hydrochloride is highly sensitive to environmental stressors. It degrades under acidic/basic hydrolysis, oxidation, and thermal exposure, necessitating storage at -20°C in an inert atmosphere to prevent epimerization or decomposition [8] [9]. Crystallographic data remain limited, though its hydrochloride salt form enhances stability via ionic interactions. The compound’s pKa is predicted at 12.87±0.70, reflecting weak basicity [3].
Table 2: Physicochemical and Handling Properties
Property | Characteristic | Handling Requirement |
---|---|---|
Solubility | Water (slight, heated), methanol (slight), chloroform (slight) | Use USP/EP diluents (methanol) [3] [8] |
Melting Point | >55°C | Standard handling |
Storage Stability | Degrades under hydrolysis, oxidation, heat | -20°C, inert atmosphere [8] [9] |
pKa | 12.87±0.70 (predicted) | pH-controlled environments |
Appearance | White to off-white crystalline solid | Protected from light [3] |
The defining difference between 7-Epi Clindamycin Hydrochloride and therapeutically used Clindamycin Hydrochloride lies in their C7 stereochemistry. In clindamycin, the chlorine atom at C7 adopts the S-configuration, whereas 7-Epi features an inverted R-configuration, classifying it as the 7-epimer [5] [9]. This single stereochemical inversion alters the three-dimensional topology of the molecule, disrupting its binding affinity for the 50S ribosomal subunit—the target of clindamycin’s antibacterial action [7]. Consequently, 7-Epi Clindamycin Hydrochloride is devoid of clinically relevant antibiotic activity and is primarily characterized as a degradation impurity (designated "Clindamycin EP Impurity C" or "Clindamycin HCl EP Impurity C") in pharmacopeial standards [8] [9]. Both compounds share identical molecular formulas (C₁₈H₃₄Cl₂N₂O₅S) and nominal mass, necessitating advanced chiral analytical techniques like stereospecific HPLC for differentiation [6] [10].
Table 3: Structural and Functional Comparison with Clindamycin Hydrochloride
Characteristic | 7-Epi Clindamycin Hydrochloride | Clindamycin Hydrochloride |
---|---|---|
C7 Configuration | R-configuration (epimer) | S-configuration (therapeutic form) |
Biological Activity | Inactive (antibacterial target binding lost) | Active against Gram-positive anaerobes |
Pharmacopeial Status | Degradation impurity (EP Impurity C) | Active pharmaceutical ingredient |
Primary Use | Reference standard for impurity profiling | Therapeutic agent |
Chiral Centers | 5 (inverted at C7) | 5 (standard configuration) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0